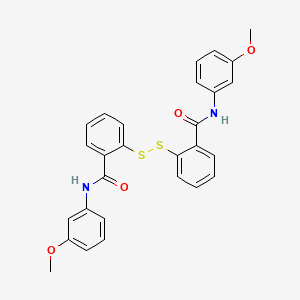

2,2'-Dithiobis(N-(3-methoxyphenyl)benzamide

Descripción

El 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio es un compuesto químico con la fórmula molecular C28H24N2O2S2. Es un derivado de la benzamida, caracterizado por la presencia de dos grupos benzamida conectados por un enlace disulfuro.

Propiedades

Número CAS |

20068-25-1 |

|---|---|

Fórmula molecular |

C28H24N2O4S2 |

Peso molecular |

516.6 g/mol |

Nombre IUPAC |

N-(3-methoxyphenyl)-2-[[2-[(3-methoxyphenyl)carbamoyl]phenyl]disulfanyl]benzamide |

InChI |

InChI=1S/C28H24N2O4S2/c1-33-21-11-7-9-19(17-21)29-27(31)23-13-3-5-15-25(23)35-36-26-16-6-4-14-24(26)28(32)30-20-10-8-12-22(18-20)34-2/h3-18H,1-2H3,(H,29,31)(H,30,32) |

Clave InChI |

RBCIQKMFKVTXJP-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NC4=CC(=CC=C4)OC |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio generalmente implica la condensación del ácido 3-metoxibenzoico con un derivado de amina, seguido de la formación de un enlace disulfuro. Un método común involucra el uso de tierra de diatomita inmovilizada con un líquido iónico ácido de Lewis (IL/ZrCl4) bajo irradiación ultrasónica . Este método es ventajoso debido a su naturaleza ecológica, alto rendimiento y bajos tiempos de reacción.

Métodos de producción industrial

La producción industrial de derivados de benzamida a menudo involucra reacciones a alta temperatura entre ácidos carboxílicos y aminas. El uso de catalizadores ácidos sólidos e irradiación ultrasónica puede mejorar la eficiencia y el rendimiento del proceso .

Análisis De Reacciones Químicas

Tipos de reacciones

El 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio puede sufrir varias reacciones químicas, incluyendo:

Oxidación: El enlace disulfuro puede oxidarse para formar sulfoxidos o sulfonas.

Reducción: El enlace disulfuro puede reducirse a tioles.

Sustitución: El grupo metoxilo puede sustituirse con otros grupos funcionales bajo condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP).

Sustitución: Los reactivos como los halógenos o los nucleófilos pueden usarse para reacciones de sustitución.

Principales productos formados

Oxidación: Sulfoxidos y sulfonas.

Reducción: Tioles.

Sustitución: Varias benzamidas sustituidas dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

El 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio tiene varias aplicaciones en la investigación científica:

Mecanismo De Acción

El mecanismo de acción del 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio implica su interacción con dianas moleculares como enzimas y receptores. Por ejemplo, se ha estudiado como inhibidor de la colinesterasa, que puede aumentar los niveles de acetilcolina en el cerebro y potencialmente retrasar la progresión de la enfermedad de Alzheimer . Las propiedades antioxidantes del compuesto se atribuyen a su capacidad de eliminar radicales libres y quelar iones metálicos .

Comparación Con Compuestos Similares

Compuestos similares

2,2'-Bis(N-metilbenzamida)dithio: Estructura similar pero carece del grupo metoxilo.

2,2'-Bis(N-(4-metoxifenil)benzamida)dithio: Estructura similar con el grupo metoxilo en una posición diferente.

Singularidad

El 2,2'-Bis(N-(3-metoxifenil)benzamida)dithio es único debido a la posición específica del grupo metoxilo, que puede influir en su reactividad química y actividad biológica. Esta posición puede mejorar sus propiedades antioxidantes y antibacterianas en comparación con otros derivados de la benzamida .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.